![molecular formula C16H19N5O3 B2634996 N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-04-2](/img/structure/B2634996.png)
N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole-3-carboxamides, has been achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This environmentally benign reaction proceeds in toluene under microwave conditions .Chemical Reactions Analysis
Triazines and tetrazines, which are part of the structure of the compound , are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthesis and Derivatives Development
Researchers have developed various synthetic pathways to create novel heterocyclic compounds, including derivatives of imidazo-sym-triazine, which are of interest due to their potential biological activities. For example, Dovlatyan et al. explored the conversion of 2-dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one into derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones through the action of aryl isocyanates and arenesulfonyl chlorides (Dovlatyan et al., 2009). This work underscores the chemical versatility and potential for further functionalization of these compounds.
Antitumor Activity
Some derivatives of tetrahydroimidazo[2,1-c][1,2,4]triazine have been identified with antitumor activities. For instance, Sztanke et al. reported on the design of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones and their in vitro cytotoxic activities against various carcinoma cells. Compound 19 showed strong affinity to LS180 cancer cells at lower concentrations and was non-toxic towards normal cell lines, indicating its selective antitumor potential (Sztanke et al., 2007).
Synthesis and Evaluation as Kinase Inhibitors
The exploration into kinase inhibitors has led to the synthesis of novel 4-phenoxypyridine derivatives containing various carboxamide moieties. Liu et al. synthesized derivatives that demonstrated moderate to good antitumor activities, with certain compounds showing significant inhibitory activities against c-Met kinase and various cancer cell lines. These findings highlight the therapeutic potential of such derivatives in cancer treatment (Liu et al., 2020).
Mechanism of Action
Target of Action
The compound “N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is likely to interact with certain proteins or enzymes in the body due to its structural features. For instance, compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
This could result in changes to the target’s function or activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have shown significant biological activity against various diseases .
properties
IUPAC Name |
N-(3-methoxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-11-5-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFROMKRITITOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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